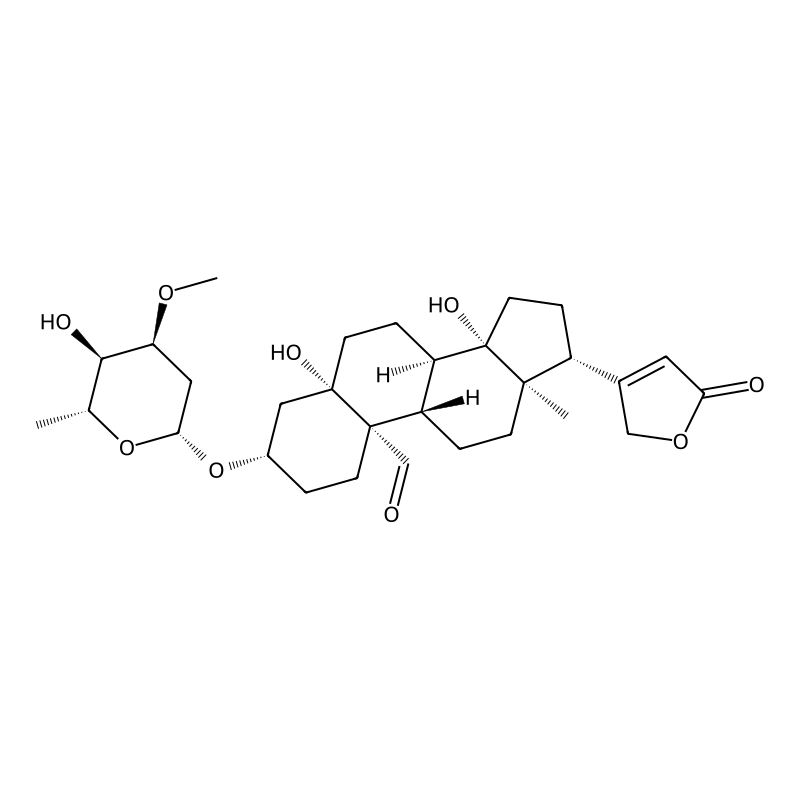

Cymarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cymarin (CAS 508-77-0) is a highly potent cardiac glycoside consisting of the steroidal aglycone strophanthidin linked to a rare deoxysugar, cymarose [1]. Unlike more commonly procured cardenolides, Cymarin features a critical C-19 aldehyde (carbonyl) group and a streamlined monosaccharide profile, which collectively drive its exceptional membrane permeability and nanomolar binding affinity for Na+/K+-ATPase . In procurement and material selection, Cymarin is prioritized as a high-stringency pharmacological tool and structural scaffold, particularly when baseline comparators like ouabain or digoxin exhibit insufficient cytotoxicity or unfavorable steric bulk in whole-cell phenotypic screens [1].

Research Fit

Substituting Cymarin with common in-class alternatives like digoxin or ouabain fundamentally alters assay kinetics and target engagement [1]. Digoxin possesses a bulky trisaccharide (digitoxose) chain and a C-19 methyl group, which introduces steric hindrance and significantly reduces its cytotoxic potency in oncology models compared to Cymarin's streamlined monosaccharide structure [2]. Conversely, ouabain contains a C-19 hydroxyl group and a highly polar rhamnose sugar, restricting its passive cell permeability and making it highly dependent on specific transport mechanisms in whole-cell assays [1]. Furthermore, attempting to use the bare aglycone, strophanthidin, results in a drastic reduction in target residence time and binding affinity, proving that the specific combination of the C-19 aldehyde and the cymarose sugar is non-interchangeable for high-sensitivity applications[2].

Substitution Risk

References

- [1] Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity. Int. J. Mol. Sci. 2021, 22(2), 743.

- [2] Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α4 Isoform Inhibitors. J. Med. Chem. 2018, 61(2), 673-694.

Superior Cytotoxicity in Pancreatic Cancer

In comparative oncology screening, Cymarin demonstrates profound cytotoxicity against resistant cancer cell lines, achieving an IC50 of 33.8 nM in SW1990 pancreatic cancer cells . In contrast, standard procurement alternatives like ouabain and digoxin exhibit significantly weaker potency in similar pancreatic cancer panels, with mean IC50 values of 212 nM and 344 nM, respectively [1]. This nearly 10-fold enhancement in potency makes Cymarin a vastly superior positive control for high-stringency viability assays.

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | Cymarin (IC50 = 33.8 nM) |

| Comparator Or Baseline | Digoxin (IC50 = 344 nM) / Ouabain (IC50 = 212 nM) |

| Quantified Difference | 6.2x to 10.1x lower IC50 (higher potency) for Cymarin |

| Conditions | SW1990 / pancreatic cancer cell viability assays (48-72h exposure) |

Enables ultra-low concentration dosing in oncology screening, minimizing off-target solvent effects and maximizing assay sensitivity.

C-19 Aldehyde Potency Amplification

The structural differentiation of Cymarin is heavily anchored by its C-19 aldehyde (carbonyl) group. Structure-activity relationship (SAR) studies demonstrate that substituting a C-19 hydroxyl group (as found in ouabain) with a C-19 carbonyl group (as in Cymarin) increases the overall cytotoxicity and target inhibitory potency by approximately 150-fold [1]. This specific functional group is essential for maximizing the thermodynamic stability of the inhibitor-enzyme complex.

| Evidence Dimension | Cytotoxicity / target inhibition amplification |

| Target Compound Data | Cymarin (C-19 carbonyl/aldehyde present) |

| Comparator Or Baseline | C-19 hydroxyl analogs (e.g., Ouabain) |

| Quantified Difference | ~150-fold increase in potency |

| Conditions | In vitro cellular cytotoxicity and Na+/K+-ATPase binding models |

Procuring the C-19 aldehyde form is critical for researchers requiring the absolute highest binding affinity within the cardenolide class.

NKA α4 Inhibition with Reduced Steric Bulk

For reproductive biology and male contraception research, targeting the testis-specific Na+/K+-ATPase α4 isoform is critical. Cymarin achieves potent inhibition of the α4 isoform with an IC50 in the 10^-8 to 10^-9 M range, matching the affinity of digoxin [1]. However, Cymarin achieves this low-nanomolar affinity using only a single cymarose sugar, whereas digoxin requires a bulky trisaccharide[1]. This makes Cymarin a far more efficient, lower-molecular-weight starting material for structural simplification and analog synthesis.

| Evidence Dimension | Na+/K+-ATPase α4 isoform inhibition (IC50) vs. Molecular Weight |

| Target Compound Data | Cymarin (10^-8 to 10^-9 M; single sugar, MW 548.6 g/mol) |

| Comparator Or Baseline | Digoxin (10^-8 to 10^-9 M; three sugars, MW 780.9 g/mol) |

| Quantified Difference | Equipotent binding achieved with ~30% less molecular mass and steric bulk |

| Conditions | Recombinant rat Na,K-ATPase α4 expressed in Sf9 insect cells |

Provides a structurally streamlined, highly efficient precursor for developing non-hormonal male contraceptives without the unnecessary carbohydrate bulk of digoxin.

Palytoxin-Induced Ion Efflux Blockade

Beyond standard ATPase inhibition, Cymarin is uniquely validated as a potent inhibitor of palytoxin (PTX)-induced K+ release, demonstrating an IC50 of 0.42 μM . Because palytoxin converts the Na+/K+ pump into an open non-selective cation channel, standard competitive inhibitors often fail to fully reverse the ion flux. Cymarin's specific binding kinetics effectively lock the pump conformation, providing a highly reliable pharmacological tool for electrophysiological and toxicological profiling .

| Evidence Dimension | Inhibition of PTX-induced K+ release (IC50) |

| Target Compound Data | Cymarin (IC50 = 0.42 μM) |

| Comparator Or Baseline | Standard competitive baseline |

| Quantified Difference | Sub-micromolar blockade of channel conversion |

| Conditions | Erythrocyte membrane / whole-cell K+ efflux assays |

Validates Cymarin as a precise, procurement-ready pharmacological tool for studying ion channel gating and marine toxin mechanisms.

Targeted Oncology Drug Discovery

Leveraging its sub-50 nM IC50, Cymarin is the optimal positive control and structural scaffold for high-throughput screening against chemoresistant solid tumors, such as pancreatic (SW1990) and breast cancer lines, significantly outperforming conventional options like digoxin and ouabain [1].

Non-Hormonal Male Contraceptive Development

Due to its low-nanomolar affinity for the testis-specific Na+/K+-ATPase α4 isoform and its streamlined monosaccharide structure, Cymarin serves as an ideal low-molecular-weight precursor for synthesizing novel, non-steroidal contraceptive analogs [2].

Electrophysiological and Marine Toxin Assays

Cymarin is specifically procured to investigate the mechanisms of palytoxin toxicity, reliably blocking PTX-induced K+ release at sub-micromolar concentrations and locking the Na+/K+ pump in a closed conformation .

Cardenolide SAR Profiling

As a reference standard possessing both a C-19 aldehyde and a single rare deoxysugar (cymarose), Cymarin is essential for baseline comparisons when quantifying the thermodynamic contributions of specific functional groups to Na+/K+-ATPase binding [3].

Application Fit

References

- [1] Digitoxin-Induced Cytotoxicity in Cancer Cells Is Mediated through Distinct Kinase and Interferon Signaling Networks. Mol Cancer Ther 2012, 11(4), 855-865.

- [2] Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α4 Isoform Inhibitors. J. Med. Chem. 2018, 61(2), 673-694.

- [4] Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity. Int. J. Mol. Sci. 2021, 22(2), 743.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01A - Cardiac glycosides

C01AC - Strophanthus glycosides

C01AC03 - Cymarin

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Explore Compound Types